Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride
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Overview
Description
Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Scientific Research Applications
Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Mechanism of Action
The mechanism of action of ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Benzimidazole: Contains a fused benzene ring, offering different chemical properties.
Thiazole: Another heterocyclic compound with sulfur and nitrogen atoms.
Uniqueness
Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride is unique due to its specific functional groups and the presence of both an imidazole ring and a thioether linkage. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
91774-37-7 |
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Molecular Formula |
C7H13ClN2O2S |
Molecular Weight |
224.71 g/mol |
IUPAC Name |
ethyl 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetate;hydrochloride |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-2-11-6(10)5-12-7-8-3-4-9-7;/h2-5H2,1H3,(H,8,9);1H |
InChI Key |
GNUOUPXAULLGBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NCCN1.Cl |
Origin of Product |
United States |
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